N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide
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Description
N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Acetamide derivatives, including those structurally related to N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide, have been synthesized through various chemical reactions. For instance, the Leuckart reaction has been used to synthesize novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds exhibit significant activities due to the presence of specific substituents, indicating the versatility of acetamide derivatives in chemical synthesis and pharmacological research (Rani, Pal, Hegde, & Hashim, 2016).
Catalytic Processes
The use of catalytic hydrogenation for synthesizing specific acetamide intermediates highlights the importance of acetamide derivatives in the green synthesis of industrial and pharmaceutical compounds. For example, N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, demonstrates the role of acetamide derivatives in the development of environmentally friendly synthesis processes (Zhang, 2008).
Pharmacological Research
Acetamide derivatives have been evaluated for their pharmacological properties, such as antiulcer activities. Compounds like N-phenoxypropylacetamide derivatives have shown both gastric acid antisecretory and cytoprotective properties, leading to the identification of specific derivatives for further development and clinical evaluation. This underscores the potential of acetamide derivatives in developing new therapeutic agents (Ueda, Ishii, Shinozaki, Seiki, Arai, & Hatanaka, 1990).
Molecular Dynamics and Simulation Studies
Research involving molecular dynamics simulation studies of novel diphenyl ethers, including acetamide derivatives, has explored their interactions with biological targets. These studies help in understanding the binding affinities and mechanism of action of acetamide derivatives at the molecular level, providing insights into their potential therapeutic applications (Khade, Kar, Thomas, Tiwari, Mradul Tiwari, Vandana, Bhat, Bhat, & Shenoy, 2019).
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-12-3-2-4-13(9-12)20-10-15(18)16-8-7-14(17)11-5-6-11/h2-4,9,11,14,17H,5-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUHJVFOWVOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.